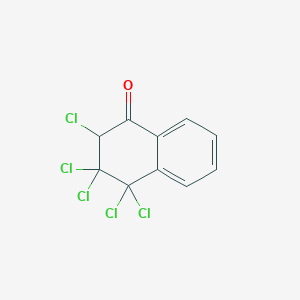
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one is a chlorinated organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of five chlorine atoms and a dihydronaphthalene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of naphthalenone derivatives. One common method is the chlorination of 3,4-dihydronaphthalen-1(2H)-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the carbonyl group.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated naphthoquinones, while reduction can produce partially dechlorinated naphthalenones. Substitution reactions result in the formation of various substituted naphthalenones.
Scientific Research Applications
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3,3,4,4-Pentachloro-1,2-dihydronaphthalene: Similar structure but lacks the carbonyl group.
2,3,3,4,4-Pentachloronaphthalene: Fully chlorinated naphthalene without the dihydro and carbonyl features.
2,3,3,4,4-Pentachloro-3,4-dihydro-1-naphthol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one is unique due to its combination of a dihydronaphthalene ring, multiple chlorine atoms, and a carbonyl group
Properties
CAS No. |
64981-72-2 |
|---|---|
Molecular Formula |
C10H5Cl5O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,3,3,4,4-pentachloro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H5Cl5O/c11-8-7(16)5-3-1-2-4-6(5)9(12,13)10(8,14)15/h1-4,8H |
InChI Key |
ZJWCSLMEJCBRQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C(C2(Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


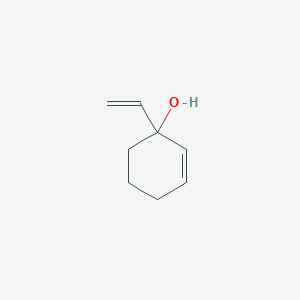
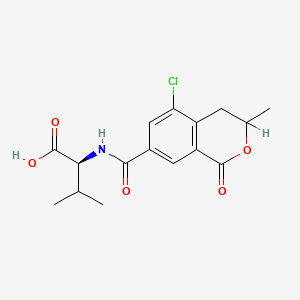
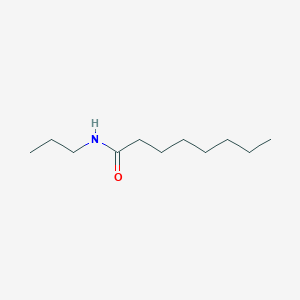
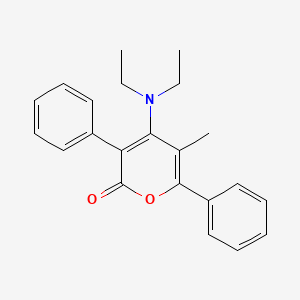

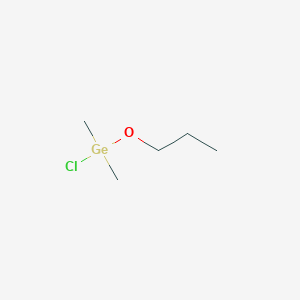
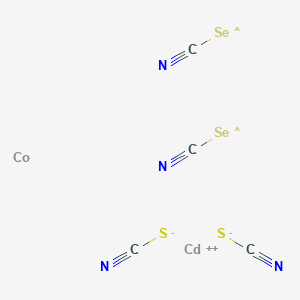
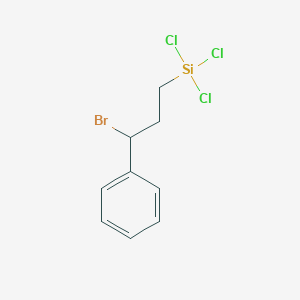
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
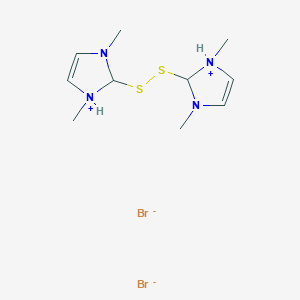

![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
